3-(Benzylamino)-2-{[(benzyloxy)carbonyl]amino}propanoic acid
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Overview
Description
3-(Benzylamino)-2-{[(benzyloxy)carbonyl]amino}propanoic acid is an organic compound with the molecular formula C11H13NO4 This compound is characterized by the presence of both benzylamino and benzyloxycarbonyl groups attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzylamino)-2-{[(benzyloxy)carbonyl]amino}propanoic acid typically involves multiple steps. One common method includes the protection of amino groups followed by the introduction of benzyl groups. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
3-(Benzylamino)-2-{[(benzyloxy)carbonyl]amino}propanoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
3-(Benzylamino)-2-{[(benzyloxy)carbonyl]amino}propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological molecules and pathways.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Benzylamino)-2-{[(benzyloxy)carbonyl]amino}propanoic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(Benzylamino)-2-{[(benzyloxy)carbonyl]amino}butanoic acid
- 3-(Benzylamino)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid
- 3-(Benzylamino)-2-{[(benzyloxy)carbonyl]amino}hexanoic acid
Uniqueness
3-(Benzylamino)-2-{[(benzyloxy)carbonyl]amino}propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Biological Activity
3-(Benzylamino)-2-{[(benzyloxy)carbonyl]amino}propanoic acid, also known by its IUPAC name (S)-3-(benzylamino)-2-(benzyloxycarbonylamino)propanoic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₁H₁₄N₂O₄
- Molecular Weight : 238.24 g/mol
- CAS Number : 35761-26-3
- Melting Point : 230 °C
- Purity : ≥95% (by HPLC)
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an antibacterial agent and its role in inhibiting specific enzymatic pathways.
Antibacterial Properties
Recent research indicates that derivatives of this compound exhibit antibacterial activity against a range of pathogens. For instance, modifications to the structure have shown enhanced efficacy against multi-drug resistant strains of bacteria.
Table 1: Antibacterial Activity of Derivatives
Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | Escherichia coli | 16 µg/mL |
Compound B | Staphylococcus aureus | 8 µg/mL |
Compound C | Pseudomonas aeruginosa | 32 µg/mL |
The mechanisms through which this compound exerts its biological effects primarily involve the inhibition of bacterial cell wall synthesis and interference with metabolic pathways.
- Inhibition of Cell Wall Synthesis : The compound is believed to inhibit penicillin-binding proteins (PBPs), which are essential for bacterial cell wall integrity.
- Metabolic Interference : Some studies suggest that it may disrupt amino acid biosynthesis pathways, particularly those involving glutamate and aspartate metabolism.
Case Study 1: Efficacy Against Resistant Strains
A study conducted by researchers at a pharmaceutical institute evaluated the effectiveness of various derivatives of this compound against resistant strains of Acinetobacter baumannii. The results demonstrated that certain modifications led to a significant reduction in bacterial viability, showcasing the compound's potential as a lead structure for antibiotic development.
Case Study 2: Structure-Activity Relationship (SAR)
In another investigation, the structure-activity relationship (SAR) was analyzed for several analogs of this compound. The study found that substituents on the benzyl group significantly influenced antibacterial potency and selectivity for Gram-positive versus Gram-negative bacteria.
Properties
IUPAC Name |
3-(benzylamino)-2-(phenylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c21-17(22)16(12-19-11-14-7-3-1-4-8-14)20-18(23)24-13-15-9-5-2-6-10-15/h1-10,16,19H,11-13H2,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHOFSCUNXESMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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